4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine
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Overview
Description
4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both pyrrole and pyrimidine moieties in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Synthesis of 4-(1H-pyrrol-1-yl)aniline: This intermediate can be prepared by the reaction of aniline with pyrrole in the presence of a suitable catalyst.
Formation of this compound: The intermediate 4-(1H-pyrrol-1-yl)aniline is then reacted with a pyrimidine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)aniline: A precursor in the synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine.
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2’,3’-d]pyrrole: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of pyrrole and pyrimidine rings in its structure. This dual functionality imparts distinct chemical and physical properties, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-14-16-8-7-13(17-14)11-3-5-12(6-4-11)18-9-1-2-10-18/h1-10H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBADHXGDEDXSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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